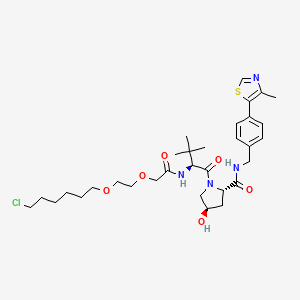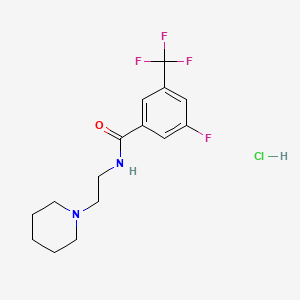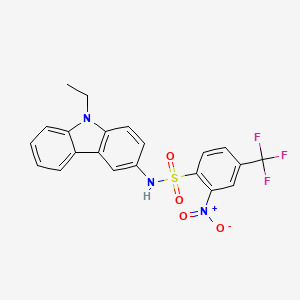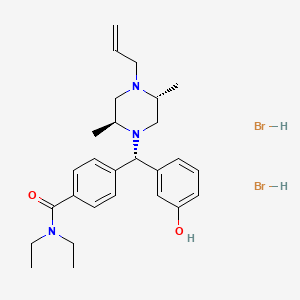
E3 ligase Ligand-Linker Conjugates 10
説明
E3 Ligase Ligand-Linker Conjugate 10 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
E3 ligase ligand chemistries have been used to create heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs) . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .Molecular Structure Analysis
E3 ligases are part of the ubiquitin proteasome system (UPS), which is essential for maintaining cellular homeostasis . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .Chemical Reactions Analysis
E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .科学的研究の応用
Overview of E3 Ligase Ligands in PROTACs
E3 ligase ligands are crucial in the development of Proteolysis-targeting chimeras (PROTACs), a promising class of therapeutic agents. These bifunctional molecules consist of a target binding unit, a linker, and an E3 ligase binding moiety, leading to the degradation of target proteins through the formation of ternary complexes. The synthesis of such complex molecules, particularly the chemistry of linker attachment, is a critical component in PROTAC development. A comprehensive understanding of synthetic routes to E3 ligands and their application in PROTACs is essential (Bricelj et al., 2021).
Chemistry of E3 Ligase Ligand in PROTAC Design
The design of PROTACs involves the discovery of non-peptidic E3 ligase ligands with favorable physicochemical profiles. The synthetic accessibility of these ligands and their successful applications have led to the prevalent use of cereblon and von Hippel-Lindau as the hijacked E3 ligase in PROTACs. Expanding the variety of E3 ligands could potentially broaden the scope of targeted protein degradation (Sosič et al., 2022).
Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases
The development of photocrosslinking activity-based probes (ABPs) for RING E3 ligases has been an innovative approach. These probes facilitate the study of enzyme biology and support the development of therapeutics targeting E3 ligases, which are significant in various (patho)physiological processes (Mathur et al., 2019).
Identification of Ligand Linkage Vectors for PROTAC Development
Identifying optimal linkage sites for the development of degrader molecules is essential. The methodology includes exploring different linkage vectors on known ligands and assessing their efficacy through synthetic degraders. This approach provides guidance for further optimization in the development of effective PROTACs (Brownsey et al., 2022).
Regulation of HECT Ubiquitin Ligases by Accessory Proteins
The activity and functional regulation of HECT (homologous to E6AP C-terminus) ubiquitin ligases, a small family of enzymes, are controlled by factors including post-translational modifications and binding of co-activators and adaptor proteins. Understanding these regulatory mechanisms is crucial for targeted drug development (Shah & Kumar, 2021).
将来の方向性
The field of E3 ligase ligand chemistries has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFRQKHZOZAAG-UWPQIUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 10 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)


![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)






